

ME-143: A Multi-faceted Approach to Disrupting Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ME-143	
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A Technical Guide on the Core Mechanism of Action for Researchers and Drug Development Professionals

Executive Summary: **ME-143**, a synthetic isoflavone, has emerged as a promising anti-cancer agent with a multi-pronged mechanism of action that disrupts fundamental cellular processes essential for cancer cell survival and proliferation. This technical guide provides an in-depth analysis of **ME-143**'s core mechanisms, focusing on its direct inhibition of the tumor-associated NADH oxidase (ENOX2) and mitochondrial complex I. Furthermore, it explores the consequential impact on downstream signaling pathways, including the Wnt/β-catenin cascade. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key pathways involved.

Primary Target: Inhibition of ENOX2 (tNOX)

ME-143's principal mechanism of action involves the specific inhibition of ENOX2, a cancer-specific ecto-nicotinamide adenine dinucleotide (NADH) oxidase.[1][2] Unlike the constitutively expressed ENOX1 found on healthy cells, ENOX2 is exclusively present on the surface of cancer cells and is intrinsically linked to cancer cell growth and proliferation. **ME-143** demonstrates a high binding affinity for recombinant ENOX2, with a reported dissociation constant (Kd) of approximately 43 nM.[1][3]

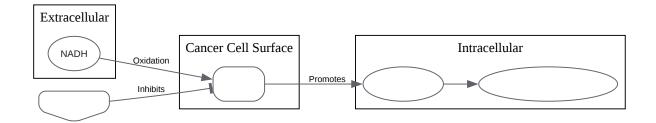
ME-143 effectively blocks both the oxidative and protein disulfide-thiol interchange activities of ENOX2.[1][2] The inhibition of NADH oxidation occurs rapidly, while the blockade of the protein



disulfide-thiol interchange activity is progressive over a 60-minute interval.[2] This dual inhibition disrupts the normal oscillatory activity of ENOX2, which is crucial for cancer cell enlargement and progression through the cell cycle. The half-maximal effective concentration (EC50) for the inhibition of ENOX2 activity is approximately 50 nM.[1]

Signaling Pathway of ENOX2 Inhibition

The following diagram illustrates the central role of ENOX2 in cancer cell proliferation and its inhibition by **ME-143**.



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Figure 1: ME-143 Inhibition of ENOX2-Mediated Cell Growth.

Experimental Protocol: NADH Oxidase Activity Assay

The inhibition of ENOX2's NADH oxidase activity by **ME-143** can be quantified using a spectrophotometric assay.

Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ by ENOX2.

Materials:

- Recombinant ENOX2 protein or cancer cell membrane preparations
- ME-143
- NADH solution (e.g., 150 μM in a suitable buffer)



- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare serial dilutions of ME-143 in the assay buffer.
- In a 96-well plate, add the assay buffer, ENOX2 protein/membrane preparation, and the different concentrations of ME-143. Include a vehicle control (e.g., DMSO) without ME-143.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the NADH solution to each well.
- Immediately measure the absorbance at 340 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at regular intervals (e.g., every minute).
- The rate of NADH oxidation is determined from the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition for each ME-143 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the ME-143 concentration to determine the IC50 value.

Secondary Target: Mitochondrial Complex Inhibition

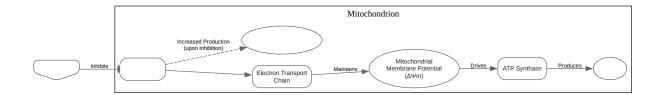
In addition to its effects on ENOX2, **ME-143** also targets the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts mitochondrial respiration, leading to a decrease in oxygen consumption and a dissipation of the mitochondrial membrane potential ($\Delta \Psi m$).



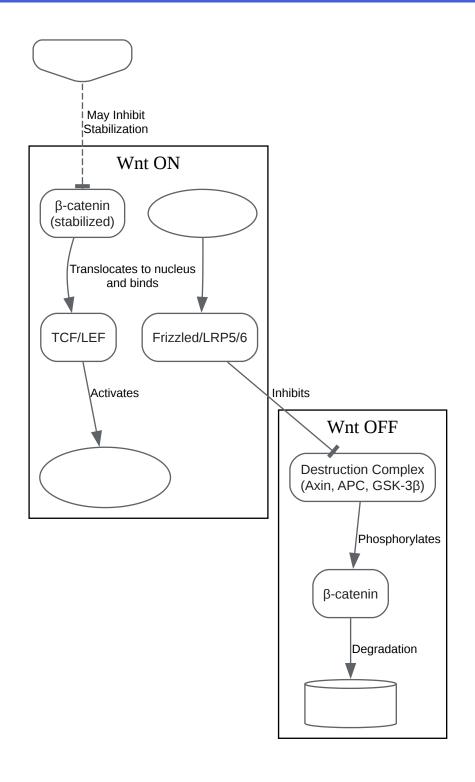
Signaling Pathway of Mitochondrial Disruption

The following diagram illustrates how **ME-143** disrupts mitochondrial function, leading to reduced ATP production and increased oxidative stress.









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- To cite this document: BenchChem. [ME-143: A Multi-faceted Approach to Disrupting Cancer Cell Viability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676121#me-143-mechanism-of-action-in-cancer-cells]

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